molecular formula C10H17FN2O2Si B6215452 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde CAS No. 2742659-30-7

5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde

Cat. No.: B6215452
CAS No.: 2742659-30-7
M. Wt: 244.3
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Description

5-Fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position, a trimethylsilyl group attached to an ethoxy moiety, and an aldehyde functional group at the 4-position of the pyrazole ring. These structural features make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group is typically introduced through silylation reactions using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like DMF and POCl3.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

    Condensation: Amines or hydrazines in ethanol or methanol.

Major Products

    Oxidation: 5-Fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Condensation: Corresponding imines or hydrazones.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorinated pyrazoles on biological systems. Its derivatives may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, which can be explored for therapeutic applications.

Medicine

In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting compounds, making them more effective as pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and fungicides. Its derivatives may possess properties that improve crop protection and yield.

Mechanism of Action

The mechanism of action of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde depends on its specific application

    Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering the signaling pathways and physiological responses.

    Chemical Reactivity: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-pyrazole-4-carbaldehyde: Lacks the trimethylsilyl ethoxy moiety, making it less versatile in synthetic applications.

    1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, which may reduce its biological activity and metabolic stability.

    5-Fluoro-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.

Uniqueness

5-Fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups The presence of the fluorine atom enhances its biological activity and metabolic stability, while the trimethylsilyl ethoxy moiety provides additional synthetic flexibility

Properties

CAS No.

2742659-30-7

Molecular Formula

C10H17FN2O2Si

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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